molecular formula C30H44O6Zn B1587817 3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC CAS No. 42405-40-3

3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC

Cat. No. B1587817
CAS RN: 42405-40-3
M. Wt: 566 g/mol
InChI Key: UZMHWULPQWNCOB-UHFFFAOYSA-N
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Description

3,5-Ditert-butyl-2-hydroxybenzoic acid (DTBA) is a phenolic acid with a broad range of applications in the scientific field. It is a versatile compound that can be used as a building block for organic synthesis and as a reagent for various reactions. DTBA can also be used as an inhibitor for enzymes and as an antioxidant. It is a stable compound with a low toxicity, making it useful for many different applications.

Scientific Research Applications

3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC is used in a variety of scientific research applications. It is used as a reagent for organic synthesis reactions, such as the synthesis of polymers and pharmaceuticals. 3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC is also used as an inhibitor for enzymes and as an antioxidant. It is also used as a stabilizer for organic compounds, as a catalyst for various reactions, and as a fluorescent dye.

Mechanism of Action

3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC acts as an inhibitor for enzymes by binding to their active sites and blocking their activity. It also acts as an antioxidant by scavenging free radicals and preventing oxidation reactions. In addition, 3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC can act as a fluorescent dye by absorbing light at a certain wavelength and emitting light at a different wavelength.
Biochemical and Physiological Effects
3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, scavenge free radicals, and act as a fluorescent dye. In addition, 3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC in lab experiments are its low toxicity and its stability. 3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC is a stable compound that does not easily degrade in the presence of light or heat. In addition, it is a low-toxicity compound, making it safe to use in experiments. The main limitation of using 3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC in lab experiments is its solubility. 3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC is not very soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for 3,5-Ditert-butyl-2-hydroxybenzoic acid;ZINC research. One potential direction is to further explore its anti-inflammatory and anti-cancer effects. Another potential direction is to explore its ability to act as a fluorescent dye. Additionally, further research could be done to explore its use as a reagent for organic synthesis reactions. Finally, further research could be done to explore its potential use as an inhibitor for enzymes and as an antioxidant.

properties

IUPAC Name

3,5-ditert-butyl-2-hydroxybenzoic acid;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H22O3.Zn/c2*1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6;/h2*7-8,16H,1-6H3,(H,17,18);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMHWULPQWNCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Zinc, bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

42405-40-3
Record name Zinc, bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(3,5-bis(1,1-dimethylethyl)-2-hydroxybenzoato-O1,O2)zinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Zinc, bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-κO)benzoato-κO]-, (T-4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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